Calcium bis[(R)-3-phenyllactate]
Description
Structure
2D Structure
Properties
CAS No. |
85391-18-0 |
|---|---|
Molecular Formula |
C18H18CaO6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
calcium;(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m11./s1 |
InChI Key |
OLPHGSKFJSNPOA-GGTCEIRZSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies for Calcium Bis R 3 Phenyllactate
Chemo-Enzymatic Synthesis of (R)-3-Phenyllactic Acid Precursors
The creation of the essential precursor, (R)-3-phenyllactic acid, often leverages a combination of biological and chemical techniques to achieve the desired stereochemistry.
Biocatalytic Transformations for Enantioselective Formation of (R)-3-Phenyllactic Acid
Biocatalysis is a key method for producing enantiomerically pure (R)-3-phenyllactic acid. This process typically involves the asymmetric reduction of a prochiral ketone, such as phenylpyruvic acid, using enzymes. frontiersin.orgresearchgate.net Lactate dehydrogenases (LDHs) and other reductases are frequently employed for this transformation. frontiersin.org These enzymes, often derived from microorganisms like Pediococcus acidilactici or engineered Escherichia coli, exhibit high stereoselectivity, yielding the desired (R)-enantiomer with high enantiomeric excess. frontiersin.orgnih.gov
The "core pathway" for biosynthesis starts with phenylalanine, which is converted to phenylpyruvic acid by an aminotransferase. frontiersin.org Subsequently, a dehydrogenase reduces phenylpyruvic acid to 3-phenyllactic acid. frontiersin.org To drive the reduction, a cofactor regeneration system is crucial due to the high cost of stoichiometric addition of cofactors like NADH or NADPH. nih.gov A common strategy involves coupling the primary reductase with a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase. nih.govtudublin.ie This second enzyme regenerates the oxidized cofactor (e.g., NAD⁺ to NADH) by oxidizing a co-substrate like glucose, allowing the primary reaction to proceed efficiently. nih.gov For instance, a system using an L-Lactate Dehydrogenase mutant and a Glucose Dehydrogenase has achieved a 90% yield and 99.9% enantiomeric excess for the production of L-phenyllactic acid from phenylpyruvic acid. nih.gov
Whole-cell biocatalysis, which utilizes entire microorganisms, is another effective approach. It offers advantages by containing the necessary enzymes and cofactor regeneration systems within the cell, which can enhance substrate tolerance and simplify the process. rwth-aachen.de
| Enzyme System | Substrate | Co-substrate/Cofactor System | Product | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|---|
| L-Lactate Dehydrogenase (mutant) & Glucose Dehydrogenase | Phenylpyruvic Acid (PPA) | Glucose / NAD⁺ | L-Phenyllactic Acid | 90% | 99.9% | nih.gov |
| Aminotransferase (Aat) & D-Lactate Dehydrogenase | Phenylalanine | Pyruvic Acid (amino acceptor) | D-Phenyllactic Acid | N/A | N/A | frontiersin.org |
| Carboxylate Reductase (CAR) based whole-cell system | 3-Hydroxybenzoic acid | Internal cofactor regeneration | 3-Hydroxyphenylacetylcarbinol | >99% | ≥95% | rwth-aachen.de |
Chemical Derivatization of Chiral Precursors
While biocatalysis is predominant for producing (R)-3-phenyllactic acid, chemical methods involving chiral precursors can also be employed. This approach starts with a molecule that already possesses the desired stereochemistry, which is then chemically converted to the target acid.
A common strategy in synthetic organic chemistry is the use of a chiral derivatizing agent (CDA). A CDA is a chiral auxiliary that reacts with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be distinguished and separated by techniques like chromatography or spectroscopy. wikipedia.org For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a well-known CDA that reacts with chiral alcohols and amines to form diastereomeric esters and amides, which can then be analyzed. wikipedia.org Although often used for analytical purposes to determine enantiomeric purity, the principle of derivatization can be extended to preparative separation (chiral resolution) to isolate the desired enantiomer before converting it to (R)-3-phenyllactic acid.
Direct Formation of Calcium bis[(R)-3-phenyllactate]
Once enantiomerically pure (R)-3-phenyllactic acid is obtained, the next stage is the formation of the calcium salt.
Salt Formation Strategies from (R)-3-Phenyllactic Acid
The formation of Calcium bis[(R)-3-phenyllactate] is achieved through a standard acid-base reaction. (R)-3-phenyllactic acid is reacted with a suitable calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃). The reaction involves the deprotonation of the carboxylic acid group of two molecules of (R)-3-phenyllactic acid by the calcium base, leading to the formation of the calcium salt and water (with Ca(OH)₂) or water and carbon dioxide (with CaCO₃).
The choice of solvent is critical for this step, as it must solubilize the reactants to allow the reaction to proceed and then facilitate the crystallization of the product. Water is a common solvent for this type of salt formation. The stoichiometry of the reaction must be carefully controlled to ensure complete conversion and to avoid impurities in the final product.
Optimization of Crystallization Parameters for Calcium Salt Formation
Crystallization is a critical step that determines the purity, yield, and crystal morphology of the final Calcium bis[(R)-3-phenyllactate] product. The process is influenced by several factors that must be carefully optimized. mdpi.com
Key parameters for optimization include:
Solvent System: The solubility of the calcium salt is highly dependent on the solvent. While often performed in water, the addition of co-solvents can be used to modulate solubility and induce precipitation.
Temperature: Temperature affects the solubility of the salt. Cooling crystallization is a common technique where the salt is dissolved at a higher temperature and then precipitated by cooling the solution, as solubility decreases.
pH: The pH of the solution must be controlled to ensure the phenyllactic acid remains in its deprotonated (lactate) form, which is necessary for salt formation.
Concentration: The initial concentration of the reactants will determine the supersaturation level, which is the driving force for crystallization.
Additives: The presence of other ions or "foreign salts" can influence the crystallization process, sometimes affecting the crystal habit or even inhibiting crystal growth. mdpi.com Antiscalants are sometimes used to delay crystallization by blocking crystal growth sites. mdpi.com
By carefully controlling these parameters, a crystalline product with high purity and desired physical characteristics can be obtained. For example, in the context of other calcium salt crystallizations, the presence of magnesium ions can promote the formation of different polymorphs. mdpi.com
| Parameter | Influence on Crystallization | Optimization Strategy |
|---|---|---|
| Temperature | Affects solubility and supersaturation. | Controlled cooling profiles to manage crystal growth rate and size. |
| Solvent/Co-solvent | Determines solubility of the salt. | Selection of appropriate solvent systems to achieve desired supersaturation. |
| pH | Impacts the ionization state of the acid. | Maintain pH to ensure the carboxylate form predominates. |
| Concentration | Dictates the level of supersaturation. | Optimize starting concentrations for controlled nucleation and growth. |
Advanced Strategies for Enantiomeric Resolution of Phenyllactic Acid
Chromatographic Techniques for High-Purity Enantiomer Isolation
Chromatography provides a powerful and versatile alternative for the separation of enantiomers, offering high resolution and the ability to work with small sample quantities for analytical purposes or be scaled up for preparative purification. phenomenex.com Unlike crystallization methods, chromatographic separations exploit differences in the transient interactions between the enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. researchgate.netphenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers. phenomenex.com The separation occurs within an HPLC column packed with a chiral stationary phase (CSP). The enantiomers of the analyte travel through the column at different rates because they interact differently with the CSP, leading to their separation. phenomenex.com
Developing a chiral HPLC method for phenyllactic acid involves several key steps:
Column Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds, including acids. phenomenex.com For phenyllactic acid, columns like the Astec® CHIROBIOTIC® R, which uses a macrocyclic glycopeptide as the CSP, have been shown to be effective. sigmaaldrich.comsigmaaldrich.com
Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries the sample through the column) is adjusted to optimize the separation. This includes selecting the organic solvent (e.g., methanol) and any additives. sigmaaldrich.comsigmaaldrich.com For example, adding a small amount of an acid or a salt like ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution. sigmaaldrich.comsigmaaldrich.com
Parameter Adjustment: Other operational parameters such as flow rate, column temperature, and detection wavelength are fine-tuned to achieve the best possible separation in the shortest amount of time. researchgate.netsigmaaldrich.comsigmaaldrich.com
A reported method successfully separated the enantiomers of 3-phenyllactic acid using a CHIROBIOTIC® R column with a mobile phase of 0.1% ammonium acetate in methanol (B129727). sigmaaldrich.comsigmaaldrich.com Another approach uses a standard C18 column but adds a chiral selector, such as 2-hydroxypropyl-β-cyclodextrin, to the mobile phase to achieve separation. researchgate.netnih.gov
Table 1: Example HPLC Method for 3-Phenyllactic Acid Enantiomer Separation sigmaaldrich.comsigmaaldrich.com
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% ammonium acetate in methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV, 230 nm |
Supercritical Fluid Chromatography (SFC) in Enantiomeric Resolution
Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that has emerged as a powerful technique for chiral separations. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.orgyoutube.com SFC is often considered a hybrid of gas and liquid chromatography, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid. teledynelabs.com
The primary advantages of SFC for chiral resolution include:
High Speed and Efficiency: The low viscosity of the supercritical CO2 mobile phase allows for faster flow rates and shorter analysis times compared to HPLC. teledynelabs.comnih.gov
Green Chemistry: Using CO2, which is non-toxic and can be recycled, makes SFC a more environmentally friendly technique than HPLC, which uses larger volumes of organic solvents. youtube.com
Versatility: SFC is compatible with a wide range of chiral stationary phases used in HPLC. wikipedia.org
In practice, SFC instrumentation is similar to that of HPLC but requires additional components to control the pressure and temperature of the mobile phase to maintain it in a supercritical state. wikipedia.org The technique has proven effective for the separation of chiral molecules in the pharmaceutical industry and can be applied to the resolution of phenyllactic acid. wikipedia.orgteledynelabs.com The separation mechanism relies on the differential partitioning of the enantiomers between the stationary phase and the supercritical mobile phase, often modified with a small amount of an organic solvent like methanol to adjust its elution strength. nih.gov
Coordination Chemistry and Supramolecular Assembly of Calcium Bis R 3 Phenyllactate
Elucidation of Calcium-Ligand Interactions
The interaction between the calcium ion (Ca²⁺) and the (R)-3-phenyllactate ligand is primarily governed by the coordination of the carboxylate and α-hydroxyl groups to the metal center.
The (R)-3-phenyllactate ligand features two key functional groups for metal coordination: the carboxylate group (-COO⁻) and the α-hydroxyl group (-OH). The calcium ion, being a hard Lewis acid, readily interacts with these hard oxygen donor atoms.
The carboxylate group can coordinate to the calcium ion in several modes:
Monodentate: One oxygen atom of the carboxylate group binds to the calcium center.
Bidentate Chelate: Both oxygen atoms of the same carboxylate group bind to a single calcium center, forming a stable four-membered ring. This is a very common coordination mode for calcium carboxylates. nih.gov
Bidentate Bridging: The carboxylate group bridges two different calcium ions, with each oxygen atom coordinating to a separate metal center. This mode is crucial for the formation of polymeric or polynuclear structures.
The α-hydroxyl group also plays a significant role in the coordination, typically acting as a monodentate ligand. The chelation involving both the carboxylate and the α-hydroxyl group to the same calcium ion forms a stable five-membered ring, a highly favored arrangement in coordination chemistry. This chelation significantly enhances the stability of the complex compared to simple carboxylates. In many calcium α-hydroxy carboxylate complexes, the ligand acts as a tridentate donor, involving both carboxylate oxygens and the hydroxyl oxygen, often leading to the formation of complex polynuclear structures.
The coordination number of calcium in its complexes is flexible, with values of six, seven, and eight being the most common. researchgate.net This flexibility allows for the formation of diverse and intricate coordination networks. In a hydrated solid-state structure of Calcium bis[(R)-3-phenyllactate], water molecules would also likely be involved in coordinating to the calcium ion, satisfying its coordination sphere.
The spatial arrangement of the phenyl group, the hydroxyl group, and the carboxylate group around the chiral center dictates how the ligands can approach and pack around the central calcium ion. This can lead to the formation of specific chiral supramolecular assemblies. For instance, the coordination of two (R)-3-phenyllactate ligands to a calcium center will result in a complex with a defined stereochemistry, often leading to the formation of homochiral crystals.
Crystal Engineering and Solid-State Structures
The solid-state structure of Calcium bis[(R)-3-phenyllactate] is determined by the interplay of strong calcium-ligand coordination bonds and weaker supramolecular interactions.
A hypothetical crystallographic analysis of a hydrated form of Calcium bis[(R)-3-phenyllactate], based on known structures of similar calcium carboxylates, would likely reveal a polymeric structure. The calcium centers would be bridged by the carboxylate groups of the phenyllactate ligands, creating extended one-, two-, or three-dimensional networks.
Interactive Data Table: Hypothetical Crystallographic Data for a Calcium bis[(R)-3-phenyllactate] Complex
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.4 |
| Z (formula units/cell) | 2 |
| Calcium Coordination Number | 7 |
| Ca-O(carboxylate) bond lengths (Å) | 2.35 - 2.50 |
| Ca-O(hydroxyl) bond lengths (Å) | 2.45 - 2.60 |
| Ca-O(water) bond lengths (Å) | 2.50 - 2.65 |
Note: This data is illustrative and based on typical values for similar calcium α-hydroxy carboxylate complexes.
In such a structure, each calcium ion would likely be coordinated by oxygen atoms from the carboxylate and hydroxyl groups of multiple phenyllactate ligands, as well as from water molecules. The phenyllactate ligands would act as multidentate linkers, connecting the calcium centers into a robust framework.
Beyond the primary coordination bonds, supramolecular interactions are crucial in stabilizing the crystal lattice of Calcium bis[(R)-3-phenyllactate]. nih.govnih.gov These non-covalent interactions include:
π-π Stacking: The phenyl rings of the phenyllactate ligands can engage in π-π stacking interactions, where the aromatic rings of adjacent ligands align in a parallel or offset fashion. These interactions contribute significantly to the cohesive energy of the crystal.
The combination of these directional and non-directional interactions leads to a highly organized and stable three-dimensional supramolecular architecture. researchgate.net The chirality of the ligand would be expected to guide the formation of a specific, non-centrosymmetric crystal structure.
Solution-Phase Complexation Dynamics and Speciation
In aqueous solution, the coordination environment of Calcium bis[(R)-3-phenyllactate] is dynamic and dependent on factors such as concentration, pH, and temperature.
Upon dissolution in water, the solid-state polymeric structure is expected to break down, leading to the formation of various soluble species in equilibrium. These can include the fully dissociated ions (Ca²⁺ and (R)-3-phenyllactate⁻), as well as various complex species.
Studies on similar calcium carboxylate systems in solution have shown the formation of 1:1 complexes, and in some cases, 1:2 complexes. nih.govresearchgate.net For Calcium bis[(R)-3-phenyllactate], the following equilibria are likely to be present:
Ca²⁺ + L⁻ ⇌ [Ca(L)]⁺ [Ca(L)]⁺ + L⁻ ⇌ [Ca(L)₂]
where L⁻ represents the (R)-3-phenyllactate anion. The stability of these complexes is influenced by the chelate effect provided by the α-hydroxyl group. The formation of these species can be studied using techniques such as potentiometric titrations, conductivity measurements, and spectroscopic methods like NMR. rsc.org
The pH of the solution will also play a critical role, particularly in the protonation state of the hydroxyl group. At very high pH, the hydroxyl group can be deprotonated to form an alcoholate, which is a much stronger coordinating group for calcium, leading to the formation of more stable complexes. rsc.orgu-szeged.hu The presence of the bulky phenyl group may also influence the aggregation behavior of the complex in solution due to hydrophobic interactions.
Biotechnological Production and Metabolic Engineering for R 3 Phenyllactate
Microbial Biosynthesis Pathways of (R)-3-Phenyllactate
Microorganisms, particularly lactic acid bacteria, offer promising routes for the biosynthesis of (R)-3-phenyllactate. These pathways typically involve the conversion of precursor molecules through a series of enzymatic reactions.
In many lactic acid bacteria (LAB), the biosynthesis of 3-phenyllactic acid (PLA) occurs through two primary pathways: the "de novo" pathway, which uses glucose as a precursor, and the "core pathway," which starts with phenylalanine. frontiersin.org The core pathway is often more direct and involves two key enzymatic steps. frontiersin.org First, an aminotransferase catalyzes the conversion of phenylalanine to phenylpyruvic acid (PPA). frontiersin.org Subsequently, a dehydrogenase reduces PPA to PLA. frontiersin.org
Studies have identified specific enzymes involved in this cascade. For instance, in Pediococcus acidilactici, an aminotransferase (Aat) is responsible for the initial deamination of phenylalanine to PPA. frontiersin.org This is followed by the action of a D-lactate dehydrogenase, which reduces PPA to 3-phenyllactic acid. frontiersin.org The essential role of the Aat enzyme was demonstrated in a study where a knockout mutant of the aat gene in P. acidilactici was unable to synthesize PLA. frontiersin.org Similarly, various species of Lactobacillus, including L. plantarum, L. alimentarius, and L. rhamnosus, have been shown to produce PLA. oup.com
Beyond LAB, other microorganisms like the yeast Yarrowia lipolytica can also transform L-phenylalanine, producing metabolites such as indole-3-lactic acid and anthranilic acid. mdpi.com In engineered Escherichia coli, a biosynthetic pathway for PLA was established by introducing the necessary enzymes to convert phenylalanine to PLA. nih.gov
The enzymatic potential for such transformations is widespread among various microbes. For example, a study on microorganisms from palm wine identified Lactobacillus plantarum as capable of producing a range of enzymes. researchgate.net The enzymatic patterns of different LAB strains, including those used in yogurt and cheese production, have been characterized, revealing a diversity of enzymes such as esterases, glycosidases, and peptidases that could be relevant for various biotransformation processes. nih.gov
Table 1: Key Enzymes in the Microbial Biosynthesis of (R)-3-Phenyllactate
The efficiency of (R)-3-phenyllactate production is heavily dependent on the availability and utilization of precursor substrates. Phenylalanine is a direct and crucial precursor for PLA biosynthesis in many microorganisms. nih.gov The addition of phenylalanine to the culture medium has been shown to increase PLA production in Pediococcus acidilactici. frontiersin.org Similarly, in engineered E. coli, the synthesis of PLA relies on precursors like phenylalanine and phenylpyruvic acid (PhPA). nih.gov
Metabolic flux analysis (MFA) is a powerful tool for understanding and optimizing the flow of metabolites through cellular pathways. nih.govescholarship.org By using isotope labeling, MFA can quantify the rates of metabolic reactions and identify bottlenecks in a production pathway. nih.gov For instance, in the context of producing aromatic amino acids like phenylalanine, MFA can help to understand how to direct more carbon flux towards the desired product. nih.gov Overexpression of enzymes like transketolase (tktA) in E. coli can enhance the supply of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP), which are precursors for the shikimate pathway that produces aromatic amino acids. nih.govnih.gov
Studies have shown that by manipulating the metabolic network, the flux towards phenylalanine and subsequently PLA can be increased. For example, inhibiting the tryptophan biosynthetic pathway can redirect more chorismate, a key intermediate, towards phenylalanine synthesis. nih.gov The respiratory exchange ratio (RER), an index of substrate utilization, has been correlated with various metabolic pathways, including those for amino acids, indicating the interconnectedness of cellular metabolism. nih.gov High-throughput methods are also being developed to rapidly analyze metabolic fluxes, which can accelerate the design-build-test-learn cycle in metabolic engineering. escholarship.org
Strain Optimization and Genetic Approaches for Enhanced Yield and Enantiopurity
To improve the production of (R)-3-phenyllactate, researchers have employed various strain optimization and genetic engineering techniques. These approaches aim to increase the yield and enantiomeric purity of the final product.
A primary strategy for enhancing the production of a target metabolite is the overexpression of key enzymes in its biosynthetic pathway. nih.gov In the context of (R)-3-phenyllactate, this involves increasing the expression of enzymes that catalyze rate-limiting steps. For example, in E. coli, the overexpression of feedback-resistant versions of the enzymes DAHP synthase (aroGfbr) and chorismate mutase-prephenate dehydratase (pheAfbr) has been shown to increase the metabolic flux towards phenylalanine biosynthesis, thereby enhancing PLA production. nih.gov
Further genetic modifications can also be made to redirect metabolic intermediates towards the desired pathway. For instance, knocking out the trpE gene, which is involved in the tryptophan biosynthesis pathway, can channel more chorismate into the phenylalanine branch, leading to higher PLA yields. nih.gov Similarly, the overexpression of enzymes that increase the availability of precursors, such as transketolase (tktA), has proven effective. nih.gov
In a study focused on L-phenylalanine production, researchers identified shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) as key enzymes. researchgate.net Overexpression of aroA in an L-phenylalanine-producing strain significantly increased the final titer. researchgate.net The introduction of heterologous genes can also confer new production capabilities to a host organism. For example, metabolic engineering has been used to produce acetoin, a C4 chemical, in the thermophilic acetogen Moorella thermoacetica by introducing the necessary enzymatic steps. nih.gov Overexpression of specific enzymes like glyceraldehyde-3-phosphate dehydrogenase has also been used to increase lipid production in microalgae by enhancing the supply of necessary cofactors. frontiersin.org
Table 2: Genetic Engineering Strategies for Enhanced (R)-3-Phenyllactate Production
Scaling up the fermentation process from the laboratory to an industrial scale is a critical step in the biotechnological production of (R)-3-phenyllactate. This involves optimizing various parameters in a bioreactor to maintain high productivity. nih.gov Bioreactor design plays a crucial role in providing a controlled environment for microbial growth and product formation. researchgate.net Common types of bioreactors used for microbial fermentation include stirred-tank reactors, bubble columns, and airlift fermenters. researchgate.netmdpi.com
For aerobic fermentations, ensuring adequate oxygen transfer is essential. scispace.com The design of the agitator and aeration system is critical for achieving efficient mixing and mass transfer. mdpi.comscispace.com The scale-up process often involves maintaining key engineering parameters, such as the power input per unit volume or the oxygen transfer coefficient, to ensure that the performance at the large scale is comparable to that at the small scale. scispace.com
In a study on the production of PLA in E. coli, a fed-batch fermentation strategy in a 6-liter fermenter with optimized dissolved oxygen feedback feeding resulted in a high titer of 52.89 ± 0.25 g/L. nih.gov The pH of the fermentation medium is another critical parameter that needs to be controlled. mdpi.com Computational fluid dynamics (CFD) can be used in conjunction with biological models to predict the behavior of a fermentation process at a larger scale and to optimize bioreactor design and operation. nih.gov The geometry of the bioreactor, such as the height-to-diameter ratio, is also an important consideration in the design process. researchgate.net
In Vivo Studies of (R)-3-Phenyllactate Metabolism in Non-Human Biological Systems
Understanding the in vivo metabolism of (R)-3-phenyllactate is important for its potential applications. Studies in non-human biological systems can provide insights into its absorption, distribution, metabolism, and excretion.
In a study investigating the metabolic effects of exercise in humans, 3-phenyllactic acid was found to be released from skeletal muscle. medrxiv.org This suggests that it is an endogenous metabolite in mammals. A quantitative model of phenylalanine metabolism in humans has been developed, which includes the transamination pathway that leads to the formation of phenylpyruvate, the precursor to phenyllactate. nih.gov
Animal models are valuable for studying the in vivo behavior of compounds. For example, a non-human primate model was used to track the distribution of ex vivo-generated plasma cells, demonstrating the utility of such models for assessing the in vivo fate of cellular therapies. nih.gov While direct in vivo studies on the metabolism of pure (R)-3-phenyllactate in non-human models are not extensively detailed in the provided context, the existing research on phenylalanine metabolism provides a foundation for understanding how this compound would be processed in a biological system. nih.gov
Applications of R 3 Phenyllactate and Its Calcium Salt in Advanced Chemical Synthesis and Materials Science
Chiral Building Block in Asymmetric Synthesis
The stereochemically defined structure of (R)-3-phenyllactic acid renders it a valuable chiral building block, or synthon, in asymmetric synthesis. This field of chemistry is focused on the selective synthesis of a single enantiomer of a chiral molecule, which is crucial in areas such as pharmaceuticals and agrochemicals where different enantiomers can have vastly different biological activities.
Ligand Design for Asymmetric Catalysis
In asymmetric catalysis, chiral ligands are used to direct a metal catalyst to produce a single enantiomer of a product. The design of effective chiral ligands is a cornerstone of this field. (R)-3-phenyllactic acid, with its defined stereochemistry, is a potential candidate for incorporation into chiral ligand scaffolds. Although direct examples of ligands derived from this specific molecule are not extensively documented in readily available literature, the principles of chiral ligand design allow for its hypothetical inclusion.
Chiral ligands often feature a backbone that imparts a specific three-dimensional arrangement to coordinating atoms, creating a chiral pocket around the metal center. The hydroxyl and carboxyl groups of (R)-3-phenyllactic acid could be used to attach it to a larger molecular framework, such as a phosphine (B1218219) or a nitrogen-based chelating agent. For example, it could be esterified or amidated with a molecule containing a phosphine group, resulting in a P-chiral ligand. Such ligands play a significant role in transition-metal-catalyzed asymmetric reactions. nih.gov The development of new classes of chiral ligands is an active area of research, with a focus on creating modular and tunable structures. psu.edunih.gov The incorporation of the phenyllactyl moiety could influence the steric and electronic properties of the resulting ligand, potentially leading to high enantioselectivity in catalytic reactions.
Role in Bioderived Polymer Synthesis and Properties
(R)-3-Phenyllactate serves as a monomer for the synthesis of specialty biodegradable polymers. These materials are of interest for applications where specific properties, such as hydrophobicity and tailored degradation rates, are required.
Poly(phenyllactide) Synthesis and Polymerization Mechanisms
Poly(phenyllactide) is synthesized from the cyclic diester of phenyllactic acid, known as phenyllactide. The most common and effective method for producing high molecular weight poly(phenyllactide) is through ring-opening polymerization (ROP). This process avoids the production of water, which can interfere with polymerization.
The synthesis typically involves the following steps:
Dimerization: (R)-3-phenyllactic acid is first converted to its cyclic dimer, (R,R)-phenyllactide.
Ring-Opening Polymerization (ROP): The phenyllactide monomer is then subjected to polymerization. Melt polymerization, carried out at high temperatures (e.g., 180°C), is often the preferred method for achieving high molecular weight polymers in high yields. nih.gov Solution polymerizations have been found to be limited by the solubility of the monomer, leading to lower yields and molecular weights. nih.gov
Various catalysts can be employed for the ROP of phenyllactide, with tin(II) octoate (Sn(Oct)₂) being a commonly used example, often in the presence of an alcohol initiator like tert-butylbenzyl alcohol. nih.gov The choice of catalyst and reaction conditions can influence the properties of the resulting polymer.
Structure-Property Relationships in (R)-3-Phenyllactate-Derived Polymers
The incorporation of the bulky phenyl group from (R)-3-phenyllactate into the polymer backbone significantly influences its properties compared to polylactide (PLA), which is derived from lactic acid.
Key properties of poly(phenyllactide) include:
Amorphous Nature: During melt polymerization, a degree of epimerization (inversion of stereochemistry) can occur at the chiral centers. This disruption of stereoregularity results in an amorphous polymer, meaning it lacks significant crystallinity. nih.gov
Thermal Properties: Poly(phenyllactide) exhibits a glass transition temperature (Tg) of around 50°C. It degrades to its monomer, phenyllactide, at temperatures above 300°C, which could facilitate chemical recycling. nih.gov
Hydrophobicity and Degradation: The presence of the aromatic phenyl ring makes poly(phenyllactide) more hydrophobic than PLA. This increased hydrophobicity leads to a slower rate of hydrolytic degradation. For instance, at a pH of 7.4 and a temperature of 55°C, poly(phenyllactide) degrades at approximately one-fifth the rate of racemic polylactide. nih.gov
A comparison of properties between Poly(phenyllactide) and Polylactide is shown below:
| Property | Poly(phenyllactide) | Polylactide (rac-PLA) |
| Monomer | Phenyllactide | Lactide |
| Key Structural Feature | Phenyl side group | Methyl side group |
| Crystallinity | Amorphous (due to epimerization) | Amorphous |
| Glass Transition Temp. (Tg) | ~50°C nih.gov | ~60°C |
| Degradation Rate | Slower, more hydrophobic nih.gov | Faster |
Biochemical and Microbiological Interactions in Non-Human Systems
(R)-3-Phenyllactic acid and its salts exhibit significant antimicrobial properties, making them relevant in various non-human biochemical and microbiological contexts, such as food preservation and agriculture. 3-Phenyllactic acid is a naturally occurring compound found in foods fermented by lactic acid bacteria and in honey. nih.govresearchgate.net
It demonstrates broad-spectrum activity against a range of microorganisms, including both bacteria and fungi. nih.govplos.org For example, it has been shown to inhibit the growth of Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus, as well as Gram-negative bacteria such as Klebsiella pneumoniae. capes.gov.brnih.gov Its antifungal activity extends to various molds and yeasts, including Aspergillus, Penicillium, and Rhizopus species. plos.org
The antimicrobial mechanism of 3-phenyllactic acid involves the disruption of the cell wall and membrane integrity, leading to changes in cell structure and eventual cell lysis. capes.gov.brnih.gov Studies on Klebsiella pneumoniae have indicated that 3-phenyllactic acid can inhibit both growth and biofilm formation in a time- and concentration-dependent manner. nih.gov
The calcium salt, Calcium bis[(R)-3-phenyllactate], while providing the active (R)-3-phenyllactate moiety, also introduces calcium ions into the system. Calcium ions themselves can play a role in microbial processes. For instance, calcium can be beneficial for the activity of certain microbial cells and can influence the formation and stability of biofilms. nih.govmdpi.com In the context of silage fermentation, the addition of phenyllactic acid has been shown to improve the preservation of crude protein and regulate the microbial community. frontiersin.orgnih.gov The combination of the antimicrobial phenyllactate and the potential biochemical effects of calcium could therefore have synergistic or modulating effects in microbiological systems.
A table summarizing the antimicrobial activity of 3-phenyllactic acid is provided below:
| Microorganism Type | Examples of Inhibited Species | Reference(s) |
| Gram-positive bacteria | Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis | capes.gov.brnih.gov |
| Gram-negative bacteria | Klebsiella pneumoniae, Providencia stuartii, Escherichia coli | capes.gov.brnih.gov |
| Fungi (Molds and Yeasts) | Aspergillus flavus, Fusarium oxysporum, Candida albicans, Rhizopus sp., Mucor sp. | plos.org |
Antimicrobial Activity Mechanisms in Microbial Cultures
(R)-3-Phenyllactic acid, a metabolite produced by various microorganisms, notably lactic acid bacteria (LAB), exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi. frontiersin.orgmedcraveonline.comresearchgate.net Its calcium salt, Calcium bis[(R)-3-phenyllactate], is recognized for these potential antimicrobial properties. ontosight.ai The antimicrobial action is multifaceted and primarily targets cellular structures and fundamental processes. frontiersin.orgnih.gov
The primary mechanism involves the disruption of the microbial cell envelope. medcraveonline.com In bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, PLA has been shown to damage the integrity of both the cell wall and the cell membrane. nih.govnih.gov This disruption leads to the leakage of essential intracellular components, including DNA, proteins, and ATP, ultimately compromising cell viability. nih.gov Scanning electron microscopy has visualized this damage, showing cellular ultrastructure disruption and morphological deformation in treated bacteria. nih.govnih.gov The amphiphilic nature of PLA, conferred by its phenyl ring, is thought to facilitate its interaction with bacterial membrane lipids and proteins. frontiersin.orgnih.gov
Furthermore, PLA can penetrate the compromised cell membrane and interact with internal components. Studies have demonstrated that PLA can bind to genomic DNA and initiate its degradation, representing another critical aspect of its antibacterial action. nih.govcabidigitallibrary.org
Beyond its direct bactericidal effects, PLA is a potent inhibitor of biofilm formation in various pathogenic bacteria, including K. pneumoniae, S. aureus, and Aggregatibacter actinomycetemcomitans. nih.govnih.govnih.govfrontiersin.org It can significantly reduce biofilm development in a time- and concentration-dependent manner. nih.gov
The antifungal activity of PLA is also significant, targeting a variety of molds and yeasts that are common contaminants in food products. researchgate.netnih.govplos.org It has demonstrated fungicidal activity against species of Aspergillus, Penicillium, and Fusarium. researchgate.netnih.gov The mechanism is believed to involve the disruption of fungal cell membrane integrity and the inhibition of biofilm formation. caringsunshine.com The effectiveness of PLA's antifungal action is often pH-dependent, with greater activity observed at lower pH levels, a condition typical of weak acids. frontiersin.orgresearchgate.net
Table 1: Documented Antimicrobial Mechanisms of 3-Phenyllactic Acid (PLA)
| Target Microorganism | Observed Effect | Mechanism of Action | References |
|---|---|---|---|
| Klebsiella pneumoniae | Inhibition of growth and biofilm formation, increased mouse survival rate. | Disruption of cell wall and membrane integrity, binding and degradation of genomic DNA. | nih.govnih.gov |
| Staphylococcus aureus | Inhibition of growth and biofilm formation. | Decreased metabolic activity, damaged cell membrane integrity, leakage of intracellular contents (DNA, proteins, ATP), oxidative stress. | nih.gov |
| Listeria monocytogenes | Synergistic antibacterial activity with acetic acid. | Reduction of cell surface charge, membrane depolarization, disruption of cell membrane integrity, DNA damage. | cabidigitallibrary.org |
| Various Fungi (Aspergillus, Penicillium, Fusarium) | Growth inhibition and fungicidal activity. | Disruption of fungal cell membrane integrity. | researchgate.netnih.govcaringsunshine.com |
| Aggregatibacter actinomycetemcomitans | Inhibition of biofilm formation, downregulation of virulence genes. | Suppression of genes encoding biofilm matrix polysaccharides and exotoxins. | frontiersin.orgfrontiersin.org |
Ecological Roles and Interactions in Defined Non-Human Biological Environments
In addition to its antimicrobial properties, (R)-3-phenyllactate plays distinct roles in various ecological niches, particularly in plant-soil systems and fermentation environments.
In agricultural contexts, 3-phenyllactic acid has been identified as a plant growth-promoting substance. It was first isolated from Bokashi, a traditional Japanese fermented organic fertilizer, where it is produced by lactic acid bacteria during the fermentation process. nih.govresearchgate.net Studies on adzuki bean cuttings and Arabidopsis have shown that PLA promotes root growth. nih.gov Its mode of action involves the promotion of the auxin signaling pathway; PLA is converted within the plant to phenylacetic acid (PAA), a known natural auxin, which in turn regulates root development. nih.gov This suggests a symbiotic role for PLA-producing microbes in enhancing plant establishment and nutrient uptake.
In silage production, PLA and PLA-producing lactic acid bacteria are valuable as additives. mdpi.com PLA inhibits the growth of undesirable microbes, such as certain yeasts and molds, that can cause spoilage. nih.gov This antimicrobial action helps to preserve the nutritional quality of the silage, particularly by preventing the degradation of crude protein and the consumption of water-soluble carbohydrates. nih.gov By guiding the microbial community dynamics during ensiling, PLA contributes to a more efficient and stable fermentation process, resulting in higher-quality animal feed. nih.gov
The production of PLA is a characteristic of many lactic acid bacteria found in diverse environments, from fermented foods and plant surfaces to the soil. frontiersin.orgresearchgate.net This widespread production implies that PLA is an important mediator of microbial interactions, allowing PLA-producing bacteria to compete with other microorganisms and shape the local microbial ecology. medcraveonline.comresearchgate.net For example, in complex organic materials like compost and silage, the presence of PLA can suppress spoilage organisms and select for beneficial fermentative bacteria, demonstrating its significant ecological function in microbial population dynamics. nih.gov
Table 2: Ecological Functions of 3-Phenyllactic Acid (PLA)
| Ecological Niche | Role of PLA | Mechanism/Effect | References |
|---|---|---|---|
| Plant-Soil Systems (Arabidopsis, Adzuki) | Plant Growth Promotion | Converted to phenylacetic acid (PAA), an auxin, which promotes root development. | nih.govresearchgate.net |
| Agricultural Silage (Alfalfa, Timothy) | Fermentation Aid & Preservative | Inhibits spoilage microbes (yeasts, molds), preserves crude protein and water-soluble carbohydrates, improves fermentation quality. | mdpi.comnih.gov |
| Fermented Organic Matter (Bokashi) | Biocontrol & Growth Regulation | Produced by lactic acid bacteria, suppresses competing microbes, and acts as a root-promoting substance for plants. | nih.govresearchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| (R)-3-Phenyllactic acid |
| Acetic acid |
| Adenosine triphosphate (ATP) |
| Calcium bis[(R)-3-phenyllactate] |
| Phenylacetic acid (PAA) |
Computational Chemistry and Theoretical Modeling of Calcium Bis R 3 Phenyllactate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of Calcium bis[(R)-3-phenyllactate]. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the optimized geometry of the complex can be determined, revealing key bond lengths, bond angles, and dihedral angles.
From the optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be analyzed through techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This allows for the assignment of partial atomic charges, identifying the most electrophilic and nucleophilic sites within the molecule. For instance, the calcium ion is expected to carry a significant positive charge, while the oxygen atoms of the carboxylate groups will be electron-rich. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Calcium bis[(R)-3-phenyllactate]
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
| Mulliken Charge on Ca | +1.5 | e |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational methods can predict various spectroscopic signatures of Calcium bis[(R)-3-phenyllactate], which can aid in its experimental characterization. By performing frequency calculations on the DFT-optimized geometry, the infrared (IR) and Raman spectra can be simulated. The calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching of the C=O and C-O bonds in the carboxylate groups and the vibrations of the phenyl rings.
Given the chiral nature of the (R)-3-phenyllactate ligands, the prediction of chiroptical properties is particularly important. Time-Dependent DFT (TD-DFT) calculations can be used to simulate the Electronic Circular Dichroism (ECD) spectrum, which provides information about the electronic transitions and the absolute configuration of the chiral centers. Similarly, the Vibrational Circular Dichroism (VCD) spectrum can be calculated to probe the stereochemistry through vibrational transitions. The simulated spectra can then be compared with experimental data to confirm the structure and stereochemistry of the complex.
Table 3: Predicted Spectroscopic Data for Calcium bis[(R)-3-phenyllactate] (Illustrative)
| Spectroscopic Technique | Key Predicted Feature | Wavenumber/Wavelength |
|---|---|---|
| IR Spectroscopy | Carboxylate asymmetric stretch | ~1580 cm⁻¹ |
| IR Spectroscopy | Carboxylate symmetric stretch | ~1420 cm⁻¹ |
| Raman Spectroscopy | Phenyl ring breathing mode | ~1000 cm⁻¹ |
| ECD Spectroscopy | π → π* transition | ~220 nm |
Note: The values in this table are representative and intended to illustrate the type of data obtained from spectroscopic predictions.
In Silico Design of Related Chiral Calcium Complexes
The computational models developed for Calcium bis[(R)-3-phenyllactate] can be extended to the in silico design of new chiral calcium complexes with potentially enhanced properties. By systematically modifying the structure of the (R)-3-phenyllactate ligand, the impact on the electronic, structural, and chiroptical properties of the resulting complexes can be investigated.
For example, substituents could be added to the phenyl ring to modulate the electronic properties of the ligand and, consequently, the reactivity of the calcium center. The effect of electron-donating and electron-withdrawing groups on the HOMO-LUMO gap and charge distribution could be systematically studied.
Furthermore, alternative chiral backbones could be explored to fine-tune the steric environment around the calcium ion. This could be relevant for applications in asymmetric catalysis, where the chiral ligand plays a crucial role in controlling the stereoselectivity of a reaction. Computational screening of a virtual library of related ligands would allow for the identification of promising candidates for synthesis and experimental testing. The development of chiral calcium complexes as catalysts is an active area of research. nih.govorganic-chemistry.org
Q & A
Basic: What are the recommended synthetic routes for enantiomerically pure Calcium bis[(R)-3-phenyllactate], and how is stereochemical integrity maintained during synthesis?
Methodological Answer:
The synthesis typically involves the enantioselective formation of (R)-3-phenyllactic acid via enzymatic resolution or asymmetric catalysis, followed by neutralization with calcium hydroxide. Key steps include:
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer from a racemic mixture, leaving the desired (R)-3-phenyllactic acid .
- Calcium Salt Formation : React (R)-3-phenyllactic acid with calcium hydroxide in anhydrous ethanol to avoid hydrolysis. Monitor pH (target ~7.5) to prevent racemization.
- Purification : Recrystallize from a 1:3 water-ethanol mixture to remove residual salts. Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .
Advanced: How do conflicting crystallographic and spectroscopic data on Calcium bis[(R)-3-phenyllactate]’s coordination geometry arise, and what analytical strategies resolve these discrepancies?
Methodological Answer:
Discrepancies often stem from solvent-dependent polymorphism or dynamic coordination in solution vs. solid state:
- XRD vs. NMR : Single-crystal XRD may show a distorted octahedral geometry, while solution-state NMR suggests dynamic ligand exchange. Use variable-temperature NMR (VT-NMR) to track coordination changes (e.g., coalescence temperature analysis) .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model energetically favorable geometries. Compare calculated IR/Raman spectra with experimental data to identify dominant conformers .
Basic: What are the critical parameters for characterizing Calcium bis[(R)-3-phenyllactate]’s thermal stability, and how do hygroscopicity assays inform storage protocols?
Methodological Answer:
- TGA/DSC : Conduct thermogravimetric analysis (heating rate 10°C/min, N atmosphere) to identify decomposition stages. Calcium bis[(R)-3-phenyllactate] typically shows weight loss at ~220°C (ligand degradation) and ~450°C (CaCO formation) .
- Hygroscopicity : Use dynamic vapor sorption (DVS) at 25°C/60% RH. A mass gain >2% indicates need for desiccated storage (-20°C, argon atmosphere) .
Advanced: How can Calcium bis[(R)-3-phenyllactate] serve as a chiral auxiliary in asymmetric catalysis, and what mechanistic studies validate its efficacy?
Methodological Answer:
- Coordination-Driven Asymmetry : The Ca center chelates prochiral substrates (e.g., β-ketoesters), inducing enantioselective enolate formation. Monitor via NMR titration to assess binding constants (e.g., Benesi-Hildebrand method) .
- Catalytic Screening : Test in benchmark reactions (e.g., Michael additions). Compare enantiomeric excess (ee) using chiral GC (e.g., Cyclodex-B column). Optimize solvent polarity (e.g., THF vs. DMF) to enhance ee (typically 70-85%) .
Basic: What analytical techniques differentiate Calcium bis[(R)-3-phenyllactate] from its (S)-enantiomer or racemic mixtures in biological matrices?
Methodological Answer:
- Chiral CE : Use a fused-silica capillary with 20 mM β-cyclodextrin in 50 mM borate buffer (pH 9.3). Migration times differ by 1.2–1.5 min for (R) vs. (S) .
- Polarimetry : Specific rotation = +34.5° (c = 1, HO) for the (R)-enantiomer vs. -34.3° for (S). Confirm via triplicate measurements to exclude racemic contamination .
Advanced: What molecular dynamics (MD) simulations predict Calcium bis[(R)-3-phenyllactate]’s behavior in lipid bilayer systems, and how do experimental permeability assays correlate?
Methodological Answer:
- Simulation Setup : Run all-atom MD (CHARMM36 force field) in a DPPC bilayer. Track Ca-phosphate headgroup interactions (residence time >100 ns suggests stable membrane association) .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Use pH 7.4 donor/acceptor compartments. Permeability coefficient (P) <1×10 cm/s indicates poor passive diffusion, aligning with simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
